N,S-Diacetylcysteine methyl ester

Description

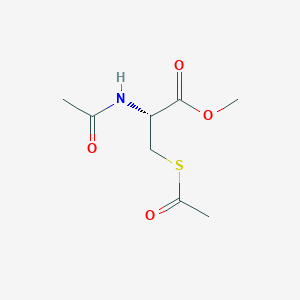

Structure

3D Structure

Propriétés

IUPAC Name |

methyl (2R)-2-acetamido-3-acetylsulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4S/c1-5(10)9-7(8(12)13-3)4-14-6(2)11/h7H,4H2,1-3H3,(H,9,10)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIDHMQPGKCFCHV-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC(=O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSC(=O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30941316 | |

| Record name | N-[3-(Acetylsulfanyl)-1-methoxy-1-oxopropan-2-yl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30941316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19547-88-7 | |

| Record name | N,S-Diacetyl-L-cysteine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19547-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,S-Diacetylcysteine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019547887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[3-(Acetylsulfanyl)-1-methoxy-1-oxopropan-2-yl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30941316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl N,S-diacetyl-L-cysteinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.209 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,S-DIACETYLCYSTEINE METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37X3OTM55N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N,S-Diacetylcysteine Methyl Ester: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,S-Diacetylcysteine methyl ester (NSDCME) is a synthetic derivative of the amino acid L-cysteine, designed to enhance cellular delivery of cysteine for the subsequent biosynthesis of glutathione (B108866) (GSH). By masking the polar functional groups of N-acetylcysteine (NAC) through esterification and S-acetylation, NSDCME exhibits increased lipophilicity, which is anticipated to facilitate its passage across cellular membranes. Within the intracellular environment, it is hypothesized to undergo enzymatic hydrolysis to release N-acetylcysteine and subsequently cysteine, thereby augmenting the intracellular cysteine pool available for GSH synthesis. This technical guide provides a comprehensive overview of the known chemical properties, proposed biological mechanism of action, and relevant experimental methodologies for the study of NSDCME.

Chemical Properties

This compound is characterized by the presence of an acetyl group on both the nitrogen and sulfur atoms of the cysteine backbone, as well as a methyl ester at the carboxyl terminus. These modifications significantly alter the physicochemical properties of the parent molecule, N-acetylcysteine.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | methyl (2R)-2-acetamido-3-acetylsulfanylpropanoate | [1] |

| Synonyms | NSDCME, Methyl dacisteine | [1] |

| CAS Number | 19547-88-7 | [2][3] |

| Molecular Formula | C₈H₁₃NO₄S | [1][2][4] |

| Molecular Weight | 219.26 g/mol | [1][2] |

| Melting Point | 97-100 °C | [4][5] |

| Predicted Boiling Point | 379.4 ± 32.0 °C | [4] |

| Predicted Density | 1.208 ± 0.06 g/cm³ | [4] |

| Storage Temperature | 2-8°C | [4] |

Synthesis and Purification

Experimental Protocol: Synthesis of N-Acetyl-L-cysteine Methyl Ester (Precursor) [6]

-

Suspend N-acetyl-L-cysteine (e.g., 32.6 g) in dry methanol (B129727) (e.g., 120 mL) under a nitrogen atmosphere.

-

Stir the suspension for 15 minutes at room temperature.

-

Add concentrated sulfuric acid (e.g., 0.8 mL) dropwise with vigorous stirring.

-

Continue stirring at room temperature for approximately 22 hours.

-

Quench the reaction by adding water (e.g., 25 mL).

-

Remove volatile solvents under reduced pressure.

-

Dilute the residue with ethyl acetate (B1210297) (e.g., 200 mL) and wash with saturated aqueous sodium bicarbonate (e.g., 150 mL).

-

Separate the organic layer and dry over anhydrous sodium sulfate.

-

Re-extract the aqueous layer with ethyl acetate (e.g., 2 x 100 mL).

-

Combine the organic extracts, filter, and concentrate in vacuo to yield N-Acetyl-L-cysteine methyl ester as a white crystalline solid.

-

Purification can be achieved by recrystallization from a suitable solvent system, such as diethyl ether/petroleum ether.

Note: The S-acetylation of the resulting N-acetyl-L-cysteine methyl ester would be the subsequent step to yield NSDCME. This would likely involve reaction with a suitable acetylating agent in an appropriate solvent, followed by purification, potentially using column chromatography.

Stability and Reactivity

Specific stability data for this compound is limited. However, based on the stability of the related compound N-acetylcysteine, dimerization via disulfide bond formation is a likely degradation pathway, particularly under oxidative conditions[7][8]. The ester and thioester linkages are susceptible to hydrolysis, especially under acidic or basic conditions. A study on the ethyl ester analog suggests that the thioester bond can undergo rapid fragmentation upon reaction with hydroxyl radicals[9].

Biological Activity and Mechanism of Action

The primary biological rationale for the design of this compound is to serve as a more cell-permeable prodrug of cysteine compared to N-acetylcysteine[10][11].

Enhanced Cellular Uptake

The acetylation of the thiol group and esterification of the carboxyl group increases the lipophilicity of the molecule, which is expected to enhance its ability to diffuse across the lipid bilayers of cell membranes.

Intracellular Hydrolysis and Glutathione Synthesis

Once inside the cell, it is proposed that intracellular esterases hydrolyze the methyl ester and S-acetyl groups to release N-acetylcysteine, which is then further deacetylated to L-cysteine[10][11]. L-cysteine is the rate-limiting amino acid in the synthesis of the major intracellular antioxidant, glutathione (GSH). By providing a source of intracellular cysteine, NSDCME is expected to boost GSH levels, thereby enhancing the cell's antioxidant capacity.

The proposed intracellular processing of NSDCME is depicted in the following workflow diagram.

References

- 1. N,S-Diacetyl-L-cysteine methyl ester | C8H13NO4S | CID 88148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,S-DIACETYL-L-CYSTEINE METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. N,S-Diacetyl-L-cysteine methyl ester [myskinrecipes.com]

- 5. N,S-DIACETYL-L-CYSTEINE METHYL ESTER | 19547-88-7 [chemicalbook.com]

- 6. US9763902B2 - Method for preparation of N-acetyl cysteine amide - Google Patents [patents.google.com]

- 7. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetics and N-acetylation metabolism of S-methyl-l-cysteine and trans-S-1-propenyl-l-cysteine in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. enamine.net [enamine.net]

N,S-Diacetylcysteine Methyl Ester: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and characterization of N,S-diacetylcysteine methyl ester, a derivative of the amino acid cysteine. This document is intended for researchers, scientists, and professionals in the field of drug development and related disciplines who require a thorough understanding of the preparation and analytical validation of this compound.

Core Compound Data

This compound is a chemically modified form of cysteine where both the amino and thiol groups are acetylated, and the carboxylic acid is esterified with a methyl group. These modifications alter its physicochemical properties, potentially enhancing its stability and cell permeability, making it a compound of interest for various research applications.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃NO₄S | [1][2][3] |

| Molecular Weight | 219.26 g/mol | [1][2][3] |

| CAS Number | 19547-88-7 | [1][2][3] |

| Melting Point | 97-100 °C | [4] |

| IUPAC Name | methyl (2R)-2-acetamido-3-acetylsulfanylpropanoate | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the readily available N-acetyl-L-cysteine. The first step involves the esterification of the carboxylic acid group, followed by the acetylation of the thiol group.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of N-Acetyl-L-cysteine Methyl Ester

This procedure is adapted from a patented method for the esterification of N-acetyl-L-cysteine.[5]

-

Materials:

-

N-acetyl-L-cysteine

-

Concentrated Sulfuric Acid

-

Ethyl Acetate (B1210297)

-

Saturated aqueous Sodium Bicarbonate solution

-

Anhydrous Sodium Sulfate

-

Water

-

-

Procedure:

-

Suspend N-acetyl-L-cysteine (e.g., 32.6 g) in dry methanol (120 mL) in a round-bottom flask under a nitrogen atmosphere.

-

Stir the suspension for 15 minutes at room temperature.

-

Add concentrated sulfuric acid (0.8 mL) dropwise to the stirred suspension.

-

Continue stirring the reaction mixture at room temperature for 22 hours.

-

Quench the reaction by adding water (25 mL).

-

Remove the volatile components (primarily methanol) under reduced pressure.

-

Dilute the resulting residue with ethyl acetate (200 mL) and transfer to a separatory funnel.

-

Wash the organic layer with a saturated aqueous sodium bicarbonate solution (150 mL).

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Re-extract the aqueous layer with ethyl acetate (2 x 100 mL).

-

Combine all organic extracts, filter, and concentrate in vacuo to yield N-acetyl-L-cysteine methyl ester as a white crystalline solid.

-

Step 2: Synthesis of this compound

This step involves the acetylation of the thiol group of N-acetyl-L-cysteine methyl ester. This is a general procedure for acetylation using acetyl chloride in the presence of a base like pyridine (B92270).

-

Materials:

-

N-Acetyl-L-cysteine Methyl Ester

-

Acetyl Chloride

-

Pyridine

-

Dichloromethane (B109758) (or other suitable inert solvent)

-

Saturated aqueous Ammonium (B1175870) Chloride solution

-

Water

-

Anhydrous Sodium Sulfate

-

-

Procedure:

-

Dissolve N-acetyl-L-cysteine methyl ester in an inert solvent such as dichloromethane in a round-bottom flask equipped with a stir bar and under a nitrogen atmosphere.

-

Add pyridine to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution and water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the product by recrystallization or column chromatography.

-

References

- 1. N,S-DIACETYL-L-CYSTEINE METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 2. N,S-Diacetyl-L-cysteine methyl ester | C8H13NO4S | CID 88148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. N,S-DIACETYL-L-CYSTEINE METHYL ESTER | 19547-88-7 [chemicalbook.com]

- 5. US9763902B2 - Method for preparation of N-acetyl cysteine amide - Google Patents [patents.google.com]

N,S-Diacetylcysteine Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,S-Diacetylcysteine methyl ester is a synthetic derivative of the amino acid L-cysteine, designed to enhance cellular uptake and bioavailability. As a prodrug, it readily crosses cell membranes and is subsequently hydrolyzed by intracellular esterases to release N-acetylcysteine (NAC). This intracellular NAC then serves as a precursor for the synthesis of glutathione (B108866) (GSH), a critical endogenous antioxidant. By increasing intracellular cysteine and subsequently GSH levels, this compound holds potential as a therapeutic agent in conditions associated with oxidative stress and glutathione deficiency. Its improved lipophilicity, due to the acetyl and methyl ester modifications, suggests superior cell permeability compared to its parent compound, NAC. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of this compound, including detailed experimental protocols and a summary of relevant quantitative data.

Chemical and Physical Properties

This compound is a white crystalline solid. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | methyl (2R)-2-acetamido-3-acetylsulfanylpropanoate |

| Synonyms | NSDCME, Methyl N,S-diacetyl-L-cysteinate |

| CAS Number | 19547-88-7 |

| Molecular Formula | C₈H₁₃NO₄S |

| Molecular Weight | 219.26 g/mol |

| Melting Point | 97-100 °C |

Synthesis

Several synthetic routes for this compound have been described. A common approach involves the esterification of N-acetyl-L-cysteine followed by N-acetylation.

Scale-up Preparation of N-Acetyl-L-cysteine Methyl Ester[1]

A suspension of N-acetyl-L-cysteine (162.7 g) in dry methanol (B129727) (600 mL) under a nitrogen atmosphere is treated with concentrated H₂SO₄ (4 mL) dropwise at room temperature with vigorous stirring. After 24 hours, the mixture is slowly neutralized with a saturated aqueous sodium bicarbonate solution (100 mL) and stirred for an additional hour. The resulting N-Acetyl-L-cysteine methyl ester can be isolated and purified.

Synthesis from N-Acetyl-L-cysteine Methyl Ester

Further acetylation of N-acetyl-L-cysteine methyl ester with an acetylating agent such as acetyl chloride can yield this compound.[1]

Biological Activity and Mechanism of Action

The primary biological activity of this compound stems from its role as a cysteine prodrug.[2] Its enhanced lipophilicity allows for efficient passage across cell membranes.

Once inside the cell, intracellular esterases hydrolyze the methyl ester and N-acetyl groups, releasing cysteine. This cysteine is the rate-limiting substrate for the synthesis of glutathione (GSH), a major endogenous antioxidant. By increasing the intracellular pool of cysteine, this compound boosts GSH levels, thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful compounds.[2]

Signaling Pathway

The mechanism of action involves the replenishment of intracellular glutathione, which in turn participates in various antioxidant and detoxification pathways.

Experimental Protocols

Detailed protocols for assessing the biological activity of this compound are provided below. These are based on established methods for its parent compound, N-acetylcysteine, and related assays.

In Vitro Cell Permeability Assay (Caco-2)

The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.[3][4][5][6]

Workflow:

Methodology:

-

Cell Culture: Caco-2 cells are seeded on semi-permeable Transwell inserts and cultured for approximately 21 days to allow for differentiation into a polarized monolayer resembling the intestinal epithelium.[6]

-

Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[4]

-

Compound Application: A solution of this compound is added to the apical (donor) compartment.

-

Incubation and Sampling: The plate is incubated, and at specified time points, samples are collected from both the apical and basolateral (receiver) compartments.

-

Quantification: The concentration of this compound in the samples is determined using a suitable analytical method, such as LC-MS/MS.

-

Papp Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.

Intracellular Glutathione (GSH) Measurement

This protocol describes a colorimetric assay to measure total glutathione levels in cultured cells following treatment with this compound.[7]

Methodology:

-

Cell Culture and Treatment: Cells are seeded in a 96-well plate and allowed to adhere. The medium is then replaced with a medium containing various concentrations of this compound (a typical range to test is 0.1 mM to 10 mM) and incubated for a specified period (e.g., 24 hours).[8][9]

-

Cell Lysis: The cells are washed with PBS and then lysed to release intracellular components.

-

Deproteination: Samples are deproteinized to prevent interference with the assay.

-

Assay Procedure: The cell lysate is mixed with a reaction mixture containing DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)), glutathione reductase, and NADPH.

-

Measurement: The rate of color change, which is proportional to the total glutathione concentration, is measured spectrophotometrically at 405 nm.[7]

Antioxidant Activity Assay (DPPH Radical Scavenging)

The DPPH assay is a common method to evaluate the antioxidant capacity of a compound.[10]

Methodology:

-

Reagent Preparation: A stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) is prepared in a suitable solvent (e.g., methanol).

-

Sample Preparation: Serial dilutions of this compound are prepared. A known antioxidant, such as ascorbic acid, is used as a positive control.

-

Assay Procedure: The sample solutions are mixed with the DPPH working solution in a 96-well plate.

-

Incubation: The plate is incubated in the dark at room temperature for approximately 30 minutes.

-

Measurement: The absorbance is measured at approximately 517 nm. The decrease in absorbance corresponds to the radical scavenging activity.

-

IC50 Calculation: The percentage of DPPH radical scavenging activity is plotted against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[10]

Quantitative Data

While specific quantitative data for this compound is limited in the public domain, data for its parent compound, N-acetylcysteine (NAC), can provide a benchmark for its expected biological activity.

| Assay | Compound | Cell Line | IC50 / Result |

| Cytotoxicity | Zearalenone | SIEC02 | 22.68 ± 0.80 µg/mL |

| NAC | SIEC02 | No cytotoxicity at 81, 162, 324 µg/mL for 6h |

Note: The cytotoxicity data for Zearalenone is provided for context from a study where NAC's protective effects were evaluated.[11]

Conclusion

This compound is a promising cysteine prodrug with enhanced cell permeability, designed to effectively increase intracellular glutathione levels. This property makes it a valuable tool for research in oxidative stress-related pathologies and a potential therapeutic candidate. The experimental protocols provided in this guide offer a framework for the evaluation of its biological efficacy. Further studies are warranted to generate specific quantitative data on its permeability, antioxidant capacity, and efficacy in various disease models.

References

- 1. N,S-DIACETYL-L-CYSTEINE METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. In vitro Caco-2 permeability | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]

- 4. enamine.net [enamine.net]

- 5. Caco-2 Permeability | Evotec [evotec.com]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Protective Effect of N-Acetylcysteine against Oxidative Stress Induced by Zearalenone via Mitochondrial Apoptosis Pathway in SIEC02 Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N,S-Diacetylcysteine Methyl Ester (CAS Number: 19547-88-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,S-Diacetylcysteine methyl ester, a derivative of the amino acid L-cysteine, is emerging as a compound of significant interest in biomedical research and drug development. Its structural modifications—acetylation of both the amine and thiol groups and esterification of the carboxyl group—confer enhanced lipophilicity and cell membrane permeability compared to its parent compound, N-acetylcysteine (NAC). This enhanced cellular uptake positions this compound as a more potent prodrug for intracellular cysteine delivery, thereby augmenting the synthesis of the critical antioxidant glutathione (B108866) (GSH). This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of this compound, with a focus on its potential therapeutic applications. Detailed experimental protocols and a summary of available quantitative data are presented to facilitate further research and development.

Introduction

This compound (CAS: 19547-88-7) is a multifaceted molecule with potential applications ranging from replenishing intracellular antioxidant defenses to combating antibiotic resistance and mitigating addictive behaviors. As a cysteine prodrug, its primary mechanism of action involves intracellular hydrolysis by esterases to release cysteine, a rate-limiting substrate for the synthesis of glutathione (GSH).[1][2] Due to its acetylated and esterified structure, it exhibits superior cell membrane permeability over N-acetylcysteine (NAC), leading to more efficient delivery of cysteine into the cell.[1][2] This guide delves into the technical details of this promising compound.

Chemical and Physical Properties

This compound is a white crystalline powder.[3] A summary of its key chemical and physical properties is provided in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 19547-88-7 | [3] |

| Molecular Formula | C₈H₁₃NO₄S | [3] |

| Molecular Weight | 219.26 g/mol | [4] |

| Melting Point | 97-100 °C | [3] |

| Boiling Point | 379.4 °C at 760 mmHg | [3] |

| Density | 1.208 g/cm³ | [3] |

| Appearance | White powder or crystals | [3] |

| Synonyms | N,S-diacetyl-L-cysteine methyl ester, Mucothiol | [3][5] |

Synthesis

Inferred Synthesis Workflow

References

- 1. Using glutamate homeostasis as a target for treating addictive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Thermokinetic profile of NDM-1 and its inhibition by small carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N,S-DIACETYL-L-CYSTEINE METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 5. N,S-Diacetyl-L-cysteine methyl ester [myskinrecipes.com]

N,S-Diacetylcysteine methyl ester molecular weight

An In-depth Technical Guide to N,S-Diacetylcysteine Methyl Ester

This technical guide provides a comprehensive overview of this compound, a cysteine derivative of significant interest to researchers and professionals in drug development. The document details its physicochemical properties, synthesis, biological activity, and mechanism of action, presenting quantitative data in structured tables and outlining experimental protocols.

Physicochemical Properties

This compound is a derivative of the amino acid cysteine. Its chemical modifications—acetylation of both the amine and thiol groups and esterification of the carboxyl group—confer specific properties, such as enhanced cell permeability.[1][2]

| Property | Value | Source |

| Molecular Formula | C₈H₁₃NO₄S | [3][4][5][6] |

| Molecular Weight | 219.26 g/mol | [3][4][6] |

| CAS Number | 19547-88-7 | [3][5][6] |

| Melting Point | 97-100 °C | [7][8] |

| Boiling Point (Predicted) | 379.4 ± 32.0 °C | [7] |

| Density (Predicted) | 1.208 ± 0.06 g/cm³ | [7] |

| IUPAC Name | methyl (2R)-2-acetamido-3-acetylsulfanylpropanoate | [6] |

Biological Activity and Mechanism of Action

This compound functions as a prodrug to increase intracellular levels of cysteine and, subsequently, glutathione (B108866) (GSH).[1] Its acetylated form allows for greater permeability across the cell membrane compared to cysteine or N-acetylcysteine (NAC).[1][2] Once inside the cell, intracellular esterases hydrolyze the molecule, releasing cysteine which then becomes available for the synthesis of glutathione.[1][2]

Glutathione is a critical antioxidant, playing a key role in protecting cells from oxidative damage and in detoxification pathways. By efficiently delivering a cysteine precursor, this compound supports the cellular antioxidant defense system. The compound is utilized in research to study the intracellular transport systems of cysteine and glutathione.[1] It has also been investigated for its potential as a mucolytic agent and for its NDM-1 inhibition activity.[7][8]

The mechanism of action for the related compound, N-acetylcysteine (NAC), is thought to involve three main pathways: acting as a precursor for glutathione biosynthesis, scavenging reactive oxygen species (ROS), and reducing disulfide bonds.[9][10] More recent research suggests that many of the effects attributed to NAC may be explained by its conversion to hydrogen sulfide (B99878) (H₂S) and sulfane sulfur species, which are potent antioxidants.[9][10] As a cysteine prodrug, this compound likely shares the foundational role of replenishing intracellular cysteine for GSH synthesis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scbt.com [scbt.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. N,S-DIACETYL-L-CYSTEINE METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 6. N,S-Diacetyl-L-cysteine methyl ester | C8H13NO4S | CID 88148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N,S-Diacetyl-L-cysteine methyl ester [myskinrecipes.com]

- 8. N,S-DIACETYL-L-CYSTEINE METHYL ESTER | 19547-88-7 [chemicalbook.com]

- 9. The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

N,S-Diacetylcysteine Methyl Ester: A Technical Guide to its Solubility and Cellular Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N,S-Diacetylcysteine methyl ester, with a core focus on its solubility characteristics in various solvents and its mechanism of action at the cellular level. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and cellular biology.

Quantitative Solubility Data

| Solvent | N-Acetyl-S-methyl-L-cysteine[1] | N-acetyl-L-Cysteine ethyl ester[2] | Inferred Solubility of this compound |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | ~ 30 mg/mL | Likely Soluble |

| Dimethylformamide (DMF) | Not Available | ~ 30 mg/mL | Likely Soluble |

| Methanol | Slightly Soluble | Not Available | Likely Sparingly Soluble |

| Water | Slightly Soluble | Not Available | Likely Sparingly Soluble |

| Phosphate-Buffered Saline (PBS) pH 7.2 | Not Available | ~ 10 mg/mL | Likely Sparingly Soluble |

Note: The inferred solubility is an estimation based on the chemical properties of the related compounds and should be experimentally verified.

Experimental Protocol: Determination of Solubility via the Static Gravimetric Method

The following is a detailed methodology for determining the solubility of this compound in a given solvent, adapted from established gravimetric methods.[3][4][5]

Objective: To quantitatively determine the solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (analytical grade)

-

Selected solvent (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatically controlled water bath or incubator

-

Calibrated thermometer

-

Glass vials with airtight seals

-

Magnetic stirrer and stir bars

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected solvent.

-

Place a magnetic stir bar in the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in the thermostatic water bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial to confirm saturation.

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, stop the stirring and allow the undissolved solid to settle for at least 2 hours within the temperature-controlled environment.

-

Carefully withdraw a known volume (e.g., 1-5 mL) of the supernatant using a pre-warmed pipette to avoid precipitation.

-

Immediately filter the withdrawn sample through a syringe filter (with a membrane chemically compatible with the solvent) into a pre-weighed, dry container. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Accurately weigh the container with the filtered solution.

-

Evaporate the solvent from the solution in the container. This can be achieved by placing the container in a drying oven at a temperature below the decomposition point of this compound, or by using a rotary evaporator.

-

Once the solvent is completely evaporated, place the container in a desiccator to cool to room temperature.

-

Weigh the container with the dried solute.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final constant weight.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the mass of the solution.

-

Express the solubility in desired units, such as g/100 g of solvent or mg/mL.

-

Cellular Mechanism of Action

This compound is recognized for its ability to enhance intracellular levels of cysteine and subsequently, glutathione (B108866) (GSH).[6][7] Its improved cell membrane permeability, attributed to the acetyl groups, allows it to be efficiently transported into the cell.[6][7] Once inside, it is hydrolyzed by intracellular esterases, releasing cysteine, a key precursor for the synthesis of the vital antioxidant, glutathione.[6][7]

The following diagram illustrates the proposed cellular uptake and metabolic pathway of this compound.

Caption: Cellular uptake and metabolism of this compound.

This workflow diagram visualizes the process by which this compound crosses the cell membrane and is subsequently metabolized to boost intracellular glutathione levels.

Caption: Experimental workflow for solubility determination.

References

- 1. N-ACETYL-S-METHYL-L-CYSTEINE | 16637-59-5 [chemicalbook.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. pharmacyjournal.info [pharmacyjournal.info]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. Gravimetric analysis - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Stability and Storage of N,S-Diacetylcysteine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for N,S-diacetylcysteine methyl ester. Drawing on data from analogous compounds and established analytical methodologies, this document outlines the key factors influencing its degradation and provides detailed protocols for stability assessment.

Introduction

This compound is a derivative of the amino acid cysteine, characterized by the acetylation of both the amino and sulfhydryl groups, as well as the esterification of the carboxyl group. Its enhanced cell membrane permeability makes it a valuable tool in research for studying intracellular cysteine and glutathione (B108866) transport systems.[1][2] However, the presence of multiple reactive functional groups, including a thioester, an amide, and a methyl ester, makes the molecule susceptible to various degradation pathways. Understanding its stability profile is critical for ensuring the accuracy and reproducibility of experimental results and for the development of potential therapeutic applications.

Recommended Storage Conditions

For routine laboratory use, this compound should be stored at 2-8°C .[3][4] It is advisable to store the compound in a tightly sealed container to protect it from moisture and atmospheric oxygen. For long-term storage, maintaining a dry, inert atmosphere (e.g., under argon or nitrogen) is recommended to minimize oxidative degradation.

Predicted Stability Profile

Table 1: Predicted Stability of this compound Under Various Stress Conditions

| Stress Condition | Predicted Effect on this compound | Potential Degradation Products |

| Acidic (e.g., 0.1 M HCl) | Hydrolysis of the methyl ester and amide bonds. | N,S-diacetylcysteine, N-acetylcysteine, Cysteine, Acetic Acid, Methanol |

| Alkaline (e.g., 0.1 M NaOH) | Rapid hydrolysis of the thioester and methyl ester bonds. Potential for base-catalyzed elimination reactions. | N-acetylcysteine, Cysteine, Acetate, Methanol, Thioacetate |

| Oxidative (e.g., 3% H₂O₂) | Oxidation of the sulfur atom, potentially leading to sulfoxides and sulfones. Dimerization via disulfide bond formation is also possible if the S-acetyl group is hydrolyzed. | This compound sulfoxide, this compound sulfone, N,N'-diacetylcystine dimethyl ester |

| Thermal (e.g., 60-80°C) | Accelerated hydrolysis and oxidation. Potential for complex decomposition at higher temperatures.[5] | A mixture of hydrolytic and oxidative degradation products. |

| Photolytic (e.g., UV light) | Potential for photochemically induced degradation, including cleavage of the C-S bond.[6] | Radical species, fragmentation products. |

Note: This table is based on the known degradation pathways of N-acetylcysteine and other cysteine derivatives. The actual degradation products and rates for this compound should be confirmed experimentally.

Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways. The following diagram illustrates the most probable routes of decomposition.

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for accurately determining the degradation of this compound. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable approach. The following protocol is adapted from established methods for N-acetylcysteine.

-

Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic elution using a mixture of an acidic aqueous buffer (e.g., 0.1% trifluoroacetic acid or phosphoric acid in water, pH adjusted to 2.5-3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 20 µL.

-

Sample Preparation: Dissolve this compound in the mobile phase or a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).

The following workflow outlines the steps for conducting a forced degradation study to identify potential degradation products and validate the stability-indicating nature of the analytical method.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. N,S-Diacetyl-L-cysteine methyl ester [myskinrecipes.com]

- 4. rheniumshop.co.il [rheniumshop.co.il]

- 5. [Thermal decomposition of cysteine, cystine, N-acetylcysteine, 4-thiazolidinecarboxylic acid and cysteine methyl ester in soy bean oil (authors transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Formation of the thioester, N,S-diacetylcysteine, from acetaldehyde and N,N'diacetylcystine in aqueous solution with ultraviolet light - PubMed [pubmed.ncbi.nlm.nih.gov]

Intracellular Cysteine Delivery Using N,S-Diacetylcysteine Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N,S-Diacetylcysteine methyl ester (NSDACME), a promising prodrug for intracellular cysteine delivery. Cysteine is a critical precursor to the synthesis of glutathione (B108866) (GSH), the most abundant endogenous antioxidant in mammalian cells, which plays a pivotal role in cellular defense against oxidative stress and detoxification. The limited bioavailability of cysteine necessitates the use of prodrugs to effectively augment intracellular levels. This document details the mechanism of action of NSDACME, provides comprehensive experimental protocols for its evaluation, and presents available data on its efficacy.

Introduction to this compound (NSDACME)

This compound is a derivative of L-cysteine designed for enhanced cell permeability. The presence of acetyl groups on both the nitrogen and sulfur atoms, along with a methyl ester group, increases the lipophilicity of the molecule compared to N-acetylcysteine (NAC), a commonly used cysteine prodrug. This enhanced lipophilicity is believed to facilitate its passage across the cell membrane. Once inside the cell, NSDACME is hydrolyzed by intracellular esterases, releasing cysteine. This liberated cysteine then becomes available for various cellular processes, most notably the synthesis of glutathione.[1][2]

The primary advantage of NSDACME lies in its potential for more efficient intracellular delivery of cysteine compared to other precursors. By bypassing the limitations of membrane transport faced by more polar molecules, NSDACME offers a targeted approach to replenish intracellular cysteine and, consequently, bolster the cell's antioxidant capacity.

Mechanism of Action: Intracellular Cysteine Delivery and Glutathione Synthesis

The core mechanism of NSDACME revolves around its ability to act as a masked form of cysteine that can readily enter cells. The proposed signaling pathway is as follows:

-

Cellular Uptake: Due to its increased lipophilicity, NSDACME is thought to passively diffuse across the cell membrane into the cytoplasm.

-

Intracellular Hydrolysis: Within the cytoplasm, ubiquitous intracellular esterases cleave the methyl ester and N,S-diacetyl groups from the NSDACME molecule.

-

Cysteine Release: This enzymatic cleavage results in the release of L-cysteine.

-

Glutathione Synthesis: The newly available L-cysteine serves as a rate-limiting substrate for the enzyme glutamate-cysteine ligase (GCL) in the first step of de novo glutathione synthesis.

-

GSH Replenishment: The subsequent action of glutathione synthetase (GS) leads to the formation of glutathione (GSH), thereby increasing the intracellular glutathione pool and enhancing the cell's antioxidant defenses.

References

- 1. Glutathione in human melanoma cells. Effects of cysteine, cysteine esters and glutathione isopropyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]

Topic: N,S-Diacetylcysteine Methyl Ester and Its Role in Glutathione Synthesis

An In-depth Technical Guide for Researchers

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glutathione (B108866) (GSH), the most abundant non-protein thiol in mammalian cells, is a cornerstone of cellular defense against oxidative stress and xenobiotic insults. Its synthesis is critically dependent on the availability of the amino acid L-cysteine. However, direct supplementation with cysteine is hampered by its instability and low bioavailability. N-acetylcysteine (NAC) has long been used as a cysteine prodrug but exhibits poor cellular uptake. To overcome this limitation, lipophilic derivatives have been developed. This guide focuses on N,S-Diacetylcysteine methyl ester (NSDAC-ME), a cell-permeable cysteine derivative designed for efficient intracellular delivery and subsequent enhancement of de novo GSH synthesis. We will explore its mechanism of action, its impact on the GSH synthesis pathway and its regulatory signaling, and provide detailed experimental protocols for its evaluation.

Mechanism of Action: Enhanced Cysteine Delivery

The primary advantage of NSDAC-ME lies in its chemical structure, which enhances its lipophilicity compared to NAC. The esterification of the carboxyl group and the acetylation of both the amino and thiol groups mask the charged moieties, allowing the molecule to passively diffuse across the plasma membrane.

Once inside the cell, NSDAC-ME is rapidly hydrolyzed by ubiquitous intracellular esterases. This two-step enzymatic process cleaves the ester and acetyl groups, releasing N-acetylcysteine and subsequently L-cysteine, the rate-limiting substrate for GSH synthesis.[1][2] This intracellular "trapping" mechanism ensures a high concentration of cysteine is available precisely where GSH synthesis occurs.

The Glutathione Synthesis Pathway

De novo synthesis of GSH is a two-step, ATP-dependent process occurring in the cytosol.[3][4]

-

Step 1 (Rate-Limiting): The enzyme Glutamate-Cysteine Ligase (GCL) catalyzes the formation of a gamma-peptide bond between the glutamate (B1630785) side chain and the amino group of cysteine, forming γ-glutamylcysteine. This step is the primary regulatory point of the pathway and is dependent on the availability of cysteine.[3][5]

-

Step 2: Glutathione Synthetase (GS) adds glycine (B1666218) to the C-terminus of γ-glutamylcysteine to form the final tripeptide, glutathione (γ-glutamyl-cysteinyl-glycine).[6]

The entire pathway is subject to feedback inhibition, where high concentrations of GSH allosterically inhibit the GCL enzyme, thus self-regulating its own production.[5]

Regulation of GCL via Nrf2 Signaling

Beyond simply supplying substrate, advanced cysteine prodrugs can actively upregulate the machinery of GSH synthesis. Compounds like N-acetylcysteine ethyl ester (NACET), an analog of NSDAC-ME, have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][7]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Keap1 contains highly reactive cysteine residues that act as sensors for oxidative or electrophilic stress. The thiol-containing metabolites derived from NSDAC-ME can directly modify these sensor cysteines in Keap1.[1][8] This modification induces a conformational change in Keap1, preventing it from targeting Nrf2 for degradation.

The stabilized Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. Key Nrf2 targets include the genes for both the catalytic (GCLC) and modifier (GCLM) subunits of GCL, leading to increased transcription and protein expression of the rate-limiting enzyme for GSH synthesis.[8][9]

Quantitative Data and Comparative Efficacy

While direct quantitative studies on NSDAC-ME are emerging, data from structurally similar, next-generation cysteine prodrugs like N-acetylcysteine ethyl ester (NACET) and N-acetylcysteine amide (NACA) demonstrate significant advantages over traditional NAC.

Intracellular Thiol Levels

Studies using retinal pigment epithelial cells show that NACET is markedly more effective than NAC at increasing intracellular levels of both cysteine and GSH. This highlights the superior cell permeability and bioavailability of the esterified prodrug.

Table 1: Comparative Efficacy of NAC vs. NACET on Intracellular Thiol Levels (Data adapted from a study on ARPE-19 cells treated for 16 hours[7])

| Compound (1 mM) | Intracellular Cysteine (nmol/mg protein) | Intracellular GSH (nmol/mg protein) |

| Control | ~5 | ~40 |

| N-Acetylcysteine (NAC) | ~10 | ~60 |

| N-Acetylcysteine Ethyl Ester (NACET) | ~100 | ~180 |

Protection Against Oxidative Stress

In a model of acetaminophen (B1664979) (APAP)-induced hepatotoxicity, which causes massive GSH depletion, NACA was significantly more effective than NAC at restoring the critical ratio of reduced to oxidized glutathione (GSH/GSSG).[10]

Table 2: Protective Effects of NAC vs. NACA on GSH/GSSG Ratio (Data from HepaRG cells pretreated with 250 µM of each compound, followed by 24h APAP treatment[10])

| Treatment Group | GSH/GSSG Ratio (% of Control) |

| Control | 100% |

| APAP Only | ~15% |

| APAP + NAC | ~45% |

| APAP + NACA | ~85% |

GCL Enzyme Kinetics

The activity of GCL is tightly regulated by substrate availability, feedback inhibition, and the association of its two subunits. The modifier subunit (GCLM) significantly improves the catalytic efficiency of the catalytic subunit (GCLC) by lowering the K_m for substrates and increasing the K_i for GSH, making the holoenzyme less susceptible to feedback inhibition.[6][11] Providing a robust supply of cysteine via NSDAC-ME ensures the enzyme can operate efficiently, while Nrf2-mediated upregulation of GCLM can further enhance the overall GSH production capacity.

Table 3: Representative Kinetic Parameters of Glutamate-Cysteine Ligase (GCL) (Data adapted from studies on recombinant mouse GCL[6][11])

| Enzyme Form | K_m for Glutamate (mM) | K_i for GSH (mM) | Relative V_max / k_cat |

| Catalytic Subunit (GCLC) alone | ~1.8 | ~1.2 | 1.0x |

| Holoenzyme (GCLC + GCLM) | ~0.5 | ~3.1 | ~4.4x |

Interestingly, at very high intracellular concentrations, NAC released from its prodrugs can act as a competitive inhibitor of GCL, creating a potential "ceiling effect" on GSH synthesis.[12] This suggests that optimal dosing is crucial to balance substrate provision with potential enzyme inhibition.

Experimental Protocols

The following protocols provide a framework for assessing the efficacy of NSDAC-ME in an in vitro setting.

Protocol 1: In Vitro Cell Culture and Treatment

-

Cell Seeding: Plate a suitable cell line (e.g., HepG2, A549) in 6-well or 12-well plates. Allow cells to adhere and grow to 70-80% confluency.

-

Stock Solution Preparation: Prepare a high-concentration stock solution of NSDAC-ME (e.g., 100 mM) in a suitable solvent like DMSO.

-

Treatment: Prepare working concentrations of NSDAC-ME by diluting the stock solution in fresh, serum-free culture medium immediately before use.

-

Incubation: Remove the old medium from the cells, wash once with PBS, and add the medium containing the desired concentration of NSDAC-ME (e.g., 0.1, 0.5, 1.0, 2.0 mM) and appropriate vehicle controls (medium with DMSO).

-

Time Course: Incubate the cells for the desired time points (e.g., 4, 8, 16, 24 hours) at 37°C and 5% CO₂.

-

Cell Harvest: After incubation, place plates on ice, aspirate the medium, and wash cells twice with ice-cold PBS. Proceed immediately to lysate preparation.

Protocol 2: Measurement of Total Intracellular Glutathione (DTNB Recycling Assay)

This spectrophotometric assay is a widely used method for quantifying total glutathione (GSH + GSSG).[2]

-

Reagent Preparation:

-

Assay Buffer: 100 mM sodium phosphate (B84403) buffer with 5 mM EDTA, pH 7.5.

-

DTNB Solution: 6 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in Assay Buffer.

-

NADPH Solution: 4 mg/mL NADPH in Assay Buffer.

-

Glutathione Reductase (GR): 50 units/mL in Assay Buffer.

-

-

Sample Preparation:

-

Lyse harvested cells (from Protocol 1) in 100-200 µL of ice-cold Assay Buffer.

-

Add an equal volume of 5% Sulfosalicylic Acid (SSA) to the lysate to precipitate proteins.

-

Vortex and incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant, which contains the glutathione.

-

-

Assay Procedure (96-well plate):

-

Prepare GSH standards (0-50 µM) in 5% SSA diluted with Assay Buffer.

-

Add 20 µL of standards or sample supernatant to each well.

-

Prepare a master mix containing: 120 µL Assay Buffer, 10 µL DTNB Solution, and 20 µL NADPH Solution per reaction.

-

Add 150 µL of the master mix to each well.

-

Incubate for 5 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of Glutathione Reductase to each well.

-

Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

-

Data Analysis: Calculate the rate of TNB formation (change in absorbance per minute). Determine the glutathione concentration in samples by comparing their rates to the standard curve. Normalize the results to the protein concentration of the initial lysate.

Protocol 3: Measurement of Glutamate-Cysteine Ligase (GCL) Activity

This protocol is based on the HPLC detection of the reaction product, γ-glutamylcysteine (γ-GC).

-

Lysate Preparation:

-

Harvest cells and resuspend in a non-denaturing GCL lysis buffer (e.g., 100 mM Tris-HCl, pH 7.8, 1 mM EDTA, 20 mM MgCl₂, with protease inhibitors).

-

Lyse cells by sonication on ice.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C. The supernatant is the enzyme source.

-

-

GCL Reaction:

-

In a microcentrifuge tube, combine:

-

50 µL of cell lysate (~100-200 µg protein).

-

10 µL of 100 mM ATP.

-

10 µL of 100 mM L-glutamate.

-

10 µL of 10 mM L-cysteine.

-

GCL lysis buffer to a final volume of 100 µL.

-

-

Incubate at 37°C for 30-60 minutes.

-

-

Reaction Termination and Derivatization:

-

Stop the reaction by adding 100 µL of 200 mM SSA.

-

Derivatize the thiol-containing product for fluorescence detection using a reagent like monobromobimane (B13751) or naphthalene-2,3-dicarboxaldehyde (NDA). Follow the specific manufacturer's protocol for the chosen derivatizing agent.

-

-

HPLC Analysis:

-

Separate the derivatized γ-GC from other components using a C18 reverse-phase HPLC column.

-

Detect the product using a fluorescence detector set to the appropriate excitation/emission wavelengths for the chosen derivatization agent.

-

-

Quantification: Calculate the amount of γ-GC produced by comparing the peak area to a standard curve of derivatized γ-GC. Express GCL activity as nmol of γ-GC produced per minute per mg of protein.

Conclusion

This compound represents a promising strategy for augmenting intracellular glutathione levels. Its enhanced cell permeability allows for efficient delivery of the rate-limiting substrate, L-cysteine, directly to the cytosol. Furthermore, evidence from analogous compounds suggests a dual mechanism of action that includes not only substrate provision but also the upregulation of GSH synthesis enzymes via the Nrf2 signaling pathway. This multi-faceted approach makes NSDAC-ME a powerful tool for researchers studying oxidative stress and a compelling candidate for the development of therapeutics aimed at correcting GSH deficiency in a wide range of pathological conditions. The protocols and data presented in this guide offer a comprehensive framework for the scientific evaluation of this and other advanced cysteine prodrugs.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Glutamate–cysteine ligase - Wikipedia [en.wikipedia.org]

- 4. Glutamate cysteine ligase (GCL) transgenic and gene-targeted mice for controlling glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential regulation of glutamate–cysteine ligase subunit expression and increased holoenzyme formation in response to cysteine deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapid Activation of Glutamate Cysteine Ligase following Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. N-acetylcysteine amide provides neuroprotection via Nrf2-ARE pathway in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparative evaluation of N-acetylcysteine and N-acetylcysteineamide in acetaminophen-induced hepatotoxicity in human hepatoma HepaRG cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glutamate cysteine ligase catalysis: dependence on ATP and modifier subunit for regulation of tissue glutathione levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N-acetylcysteine ethyl ester as GSH enhancer in human primary endothelial cells: A comparative study with other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

N,S-Diacetylcysteine Methyl Ester: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for N,S-Diacetylcysteine methyl ester, a cysteine derivative with significant potential in therapeutic and research applications. This prodrug is recognized for its ability to increase intracellular levels of cysteine and glutathione (B108866), offering a promising avenue for combating oxidative stress-related cellular damage.

This compound is a cell-permeable cysteine derivative that effectively elevates intracellular cysteine and glutathione (GSH) concentrations.[1][2][3] Its enhanced permeability is attributed to the acetylation of the amino and thiol groups and the esterification of the carboxyl group, allowing it to readily cross cell membranes. Once inside the cell, intracellular esterases hydrolyze the molecule, releasing N,S-diacetylcysteine, which is further deacetylated to provide cysteine for the synthesis of glutathione.[1][2][3] This mechanism of action makes it a valuable tool for studying the intracellular cysteine and glutathione transport systems and for developing therapeutic strategies against conditions associated with oxidative stress.

Data Presentation

The following tables summarize key quantitative data related to the application of this compound and its analogs.

| Parameter | Value | Conditions | Reference |

| In Vivo Efficacy of a Cysteine Prodrug (S,N-diacetylcysteine monoethyl ester - DACE) | |||

| Increase in Liver GSH | 30% | 5 mmol/kg DACE administered to rats | [4] |

| Increase in Plasma GSH | 300% | 5 mmol/kg DACE administered to rats | [4] |

| In Vitro Efficacy of a Cysteine Prodrug (S,N-diacetylcysteine monoethyl ester - DACE) | |||

| Concentration for Increased Intracellular Cysteine and GSH | 1 mM | Incubation with peripheral blood mononuclear cells for 24h | [4] |

Experimental Protocols

Protocol 1: In Vitro Assessment of Intracellular Glutathione Levels

This protocol describes the use of this compound to increase intracellular glutathione levels in cultured cells, followed by quantification using a monochlorobimane-based assay.

Materials:

-

This compound

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate Buffered Saline (PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well microplate at a desired density and allow them to adhere overnight.

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO.[5] Further dilute the stock solution in a cell culture medium to the desired final concentrations.

-

Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Incubate for a predetermined period (e.g., 24 hours).

-

Glutathione Measurement:

-

Prepare a working solution of monochlorobimane in PBS.

-

Wash the cells twice with warm PBS.

-

Add the monochlorobimane working solution to each well and incubate in the dark at 37°C for 30 minutes.[4][6][7][8]

-

Measure the fluorescence at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm using a fluorescence microplate reader.[6]

-

-

Data Analysis: Express the results as relative fluorescence units or as a percentage of the control (untreated cells).

Protocol 2: In Vivo Administration in a Rodent Model

This protocol is adapted from studies on a similar cysteine prodrug, S,N-diacetylcysteine monoethyl ester (DACE), and can be used as a starting point for in vivo studies with this compound.[4]

Materials:

-

This compound

-

Sterile saline solution or other appropriate vehicle

-

Rodent model (e.g., Sprague-Dawley rats)

-

Administration equipment (e.g., gavage needles, syringes)

Procedure:

-

Animal Acclimatization: Acclimate animals to the housing conditions for at least one week before the experiment.

-

Preparation of Dosing Solution: Prepare a sterile solution of this compound in the chosen vehicle at the desired concentration.

-

Administration:

-

Oral Gavage: Administer the solution orally using a gavage needle. A typical dosage to start with could be around 5 mmol/kg body weight, based on the DACE study.[4]

-

Intravenous Injection: For intravenous administration, the solution should be filter-sterilized and injected slowly into a suitable vein (e.g., tail vein).

-

-

Sample Collection: At predetermined time points after administration, collect blood and tissue samples for analysis of cysteine and glutathione levels.

-

Analysis: Process the collected samples to measure cysteine and glutathione concentrations using appropriate methods such as HPLC or commercially available assay kits.[9][10][11][12][13]

Signaling Pathway and Experimental Workflow Diagrams

The antioxidant effects of this compound are primarily mediated through the replenishment of intracellular glutathione, which in turn influences cellular redox-sensitive signaling pathways.

Caption: Intracellular conversion of this compound to glutathione.

The increased levels of glutathione can modulate the Keap1-Nrf2 and NF-κB signaling pathways, which are critical regulators of the cellular antioxidant and inflammatory responses.

Caption: Glutathione's role in Nrf2 activation and NF-κB inhibition.

Caption: Workflow for assessing the effects of this compound.

References

- 1. Monochlorobimane fluorometric method to measure tissue glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. media.cellsignal.com [media.cellsignal.com]

- 5. researchgate.net [researchgate.net]

- 6. Cellular Glutathione Detection Assay Kit | Cell Signaling Technology [cellsignal.com]

- 7. researchgate.net [researchgate.net]

- 8. Probing Cell Redox State and Glutathione-Modulating Factors Using a Monochlorobimane-Based Microplate Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]

- 10. Synthesis of N-acetyl-S-(3-coumarinyl)-cysteine methyl ester and HPLC analysis of urinary coumarin metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. archives.ijper.org [archives.ijper.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for N,S-Diacetylcysteine Methyl Ester (NSDAC) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,S-Diacetylcysteine methyl ester (NSDAC) is a derivative of the amino acid cysteine designed to facilitate entry into cells.[1][2] Its acetylated structure enhances cell membrane permeability, allowing for more effective intracellular delivery compared to cysteine or N-acetylcysteine (NAC).[1][2] Once inside the cell, intracellular esterases hydrolyze NSDAC to release cysteine.[1][2] This liberated cysteine serves as a precursor for the synthesis of glutathione (B108866) (GSH), a critical intracellular antioxidant.[1][2] Consequently, NSDAC is a valuable tool for investigating the roles of cysteine and glutathione in cellular processes and for developing therapeutic strategies to mitigate oxidative stress.

Mechanism of Action

NSDAC acts as a prodrug to increase intracellular cysteine and subsequently glutathione levels. Due to its lipophilic nature, it readily crosses the cell membrane. Intracellular esterases then cleave the ester and acetyl groups, releasing cysteine. This increase in the available cysteine pool drives the synthesis of glutathione, a key tripeptide antioxidant that protects cells from damage by reactive oxygen species (ROS).

Postulated Signaling Pathways

While direct evidence for NSDAC's impact on specific signaling pathways is limited, its role as a glutathione precursor suggests it may modulate redox-sensitive pathways such as NF-κB and MAPKs, similar to other cysteine prodrugs like N-acetylcysteine (NAC). Oxidative stress is known to activate these pathways, and by increasing intracellular glutathione, NSDAC may attenuate their activation.

References

Application Notes and Protocols for Studying Oxidative Stress with N,S-Diacetylcysteine Methyl Ester (NSC-Me)

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,S-Diacetylcysteine methyl ester (NSC-Me) is a cell-permeable cysteine derivative designed to effectively deliver cysteine into cells. Due to its acetylated form and methyl ester group, NSC-Me exhibits enhanced cell membrane permeability compared to N-acetylcysteine (NAC).[1] Once inside the cell, intracellular esterases hydrolyze NSC-Me to release N,S-diacetylcysteine, which is further deacetylated to provide cysteine.[1] Cysteine is a rate-limiting precursor for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. By increasing intracellular cysteine and subsequently GSH levels, NSC-Me serves as a potent tool for studying and mitigating oxidative stress in various cellular models.[1]

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them. This imbalance can lead to damage of cellular components, including lipids, proteins, and DNA, and is implicated in the pathophysiology of numerous diseases. This document provides detailed application notes and experimental protocols for utilizing NSC-Me to investigate its effects on oxidative stress markers and related signaling pathways.

Mechanism of Action

NSC-Me combats oxidative stress primarily by augmenting the intracellular glutathione pool. Glutathione plays a critical role in detoxifying ROS and is a cofactor for several antioxidant enzymes, including glutathione peroxidase (GPx).

Data Presentation: Effects on Oxidative Stress Markers

While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the expected effects on key oxidative stress markers based on the known mechanism of cysteine prodrugs like N-acetylcysteine (NAC). Researchers should generate their own dose-response and time-course data for NSC-Me in their specific experimental models.

| Oxidative Stress Marker | Expected Effect of NSC-Me Treatment | Rationale | Typical Assay Method |

| Malondialdehyde (MDA) | Decrease | NSC-Me boosts GSH, which is essential for the GPx-mediated detoxification of lipid peroxides, thereby reducing lipid peroxidation and the formation of MDA. | Thiobarbituric Acid Reactive Substances (TBARS) Assay |

| Superoxide (B77818) Dismutase (SOD) Activity | Potential Increase/Restoration | By reducing the overall oxidative burden, NSC-Me may help preserve or restore the activity of SOD, which is often downregulated or inactivated under conditions of high oxidative stress. | Spectrophotometric assay based on the inhibition of a superoxide-mediated reaction. |

| Catalase (CAT) Activity | Potential Increase/Restoration | Similar to SOD, the protective effects of NSC-Me may lead to the preservation of catalase activity, an enzyme crucial for detoxifying hydrogen peroxide. | Spectrophotometric assay measuring the decomposition of hydrogen peroxide. |

| Glutathione Peroxidase (GPx) Activity | Increase/Restoration | As a direct precursor to GSH, NSC-Me provides the necessary substrate for GPx function, leading to enhanced or restored enzyme activity. | Coupled enzyme assay measuring the rate of NADPH oxidation. |

| Intracellular Glutathione (GSH) Levels | Increase | NSC-Me directly provides the building block (cysteine) for GSH synthesis. | Spectrophotometric or fluorometric assays using reagents like DTNB (Ellman's reagent). |

| Nrf2 Nuclear Translocation | Increase | Cysteine derivatives can activate the Nrf2 signaling pathway, a master regulator of the antioxidant response. | Immunofluorescence microscopy or Western blot of nuclear fractions. |

Signaling Pathways

Glutathione Synthesis and Nrf2 Activation Pathway

NSC-Me enhances the intracellular antioxidant defense system primarily through two interconnected pathways: direct augmentation of the glutathione pool and activation of the Nrf2 signaling pathway.

Caption: NSC-Me increases intracellular cysteine, which boosts GSH synthesis and can inactivate Keap1, leading to Nrf2 activation and upregulation of antioxidant enzymes.

Experimental Protocols

Protocol 1: General Cell Culture and Treatment with NSC-Me

This protocol provides a general guideline for treating cultured cells with NSC-Me to study its effects on oxidative stress. Optimization of cell type, seeding density, NSC-Me concentration, and treatment time is recommended.

Materials:

-

Cell line of choice (e.g., SH-SY5Y, HepG2, primary neurons)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

This compound (NSC-Me)

-

Vehicle control (e.g., DMSO or ethanol, depending on NSC-Me solvent)

-

Oxidative stress inducer (e.g., hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (t-BHP))

-

Multi-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that allows them to reach 70-80% confluency on the day of the experiment.

-

NSC-Me Pre-treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of NSC-Me (e.g., 10, 50, 100, 200 µM). Include a vehicle control group. Incubate for a predetermined time (e.g., 4, 12, or 24 hours) to allow for cellular uptake and metabolism.

-

Induction of Oxidative Stress (Optional): To investigate the protective effects of NSC-Me, after the pre-treatment period, remove the NSC-Me containing medium and expose the cells to an oxidative stress inducer in fresh medium for a specified duration (e.g., 1-4 hours). The concentration of the inducer should be optimized to cause a significant, but not complete, loss of cell viability.

-

Post-treatment Analysis: Following the treatment period, harvest the cells or cell lysates for downstream analysis of oxidative stress markers as described in the subsequent protocols.

Protocol 2: Measurement of Malondialdehyde (MDA)

Materials:

-

Treated cell lysates

-

Trichloroacetic acid (TCA)

-

Thiobarbituric acid (TBA) reagent

-

Microplate reader

Procedure:

-

Harvest and lyse the cells from each treatment group.

-

Add TCA to the cell lysates to precipitate proteins. Centrifuge to collect the supernatant.

-

Add TBA reagent to the supernatant and incubate at 95°C for 60 minutes.

-

Cool the samples and measure the absorbance at 532 nm using a microplate reader.

-

Quantify MDA levels using a standard curve generated with an MDA standard.

Protocol 3: Measurement of Superoxide Dismutase (SOD) Activity

Materials:

-

Treated cell lysates

-

SOD assay kit (commercial kits are recommended for consistency)

-

Microplate reader

Procedure:

-

Prepare cell lysates according to the assay kit instructions.

-

Add the cell lysate and other reaction components (e.g., a substrate that generates superoxide anions and a detection reagent) to a 96-well plate.

-

Incubate the plate according to the kit's protocol.

-

Measure the absorbance at the recommended wavelength (e.g., 450 nm) using a microplate reader.

-

Calculate the SOD activity based on the inhibition of the colorimetric reaction, as per the kit's instructions.

Protocol 4: Measurement of Glutathione Peroxidase (GPx) Activity

Materials:

-

Treated cell lysates

-

GPx assay kit (commercial kits are recommended)

-

Microplate reader

Procedure:

-

Prepare cell lysates as directed by the assay kit.

-

Add the cell lysate to a reaction mixture typically containing glutathione, glutathione reductase, and NADPH.

-

Initiate the reaction by adding a peroxide substrate (e.g., cumene (B47948) hydroperoxide).

-

Monitor the decrease in absorbance at 340 nm over several minutes, which corresponds to the oxidation of NADPH.

-

Calculate GPx activity from the rate of NADPH consumption, following the kit's protocol.

Protocol 5: Nrf2 Activation Assay (Nuclear Translocation)

Materials:

-

Treated cells on coverslips or in chamber slides

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., Triton X-100 in PBS)

-

Blocking solution (e.g., bovine serum albumin in PBS)

-

Primary antibody against Nrf2

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

After treatment, fix the cells with PFA.

-

Permeabilize the cells and then block non-specific antibody binding.

-

Incubate with the primary anti-Nrf2 antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Visualize the cells using a fluorescence microscope and quantify the nuclear localization of Nrf2.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying the effects of NSC-Me on oxidative stress in a cell culture model.

Caption: A typical workflow for assessing the antioxidant effects of NSC-Me in a cell culture model of oxidative stress.

References

Application of N,S-Diacetylcysteine Methyl Ester in Neuroprotection Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction